3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies
A novel synthesis approach for derivatives of pyrazol-1-yl-propanoic acid was described by Xiao et al. (2011), showcasing a one-pot, multi-component condensation process in an ionic liquid medium. This method emphasizes environmental friendliness and high yield, representing a significant advancement in the synthesis of complex pyrazole derivatives (Zhiyong Xiao, Min Lei, Lihong Hu, 2011).
Biological Activities
Research on pyrazoline and pyrazole derivatives, including structures similar to 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, has highlighted their potential in antimicrobial activities. Pundeer et al. (2013) investigated the antibacterial and antifungal properties of new brominated pyrazoline compounds, revealing promising activities against a range of pathogenic bacteria and fungi (R. Pundeer, Sushma, Vijay Kiran, C. Sharma, K. R. Aneja, O. Prakash, 2013).
Material Science
In the field of material science, organometallic complexes containing pyrazole derivatives have been explored for their potential applications in catalysis and as materials with specific electronic properties. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, aiming to investigate their anticancer properties and potential as cyclin-dependent kinase inhibitors, indicating a cross-disciplinary application of these compounds (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).
Biochemical Analysis
Biochemical Properties
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the metabolic processes involving alcohols and aldehydes. Additionally, the compound’s bromine atom may facilitate halogen bonding, further influencing its biochemical interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, leading to alterations in cellular energy metabolism . Furthermore, it affects calcium uptake, which is vital for various cellular functions, including muscle contraction and neurotransmitter release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is facilitated by the compound’s bromine atom, which can form halogen bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including liver damage and impaired metabolic function . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s bromine atom plays a crucial role in its metabolic transformation, influencing the formation of metabolites and their subsequent excretion . Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s bromine atom may facilitate its binding to transport proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, allows it to inhibit oxidative phosphorylation and ATP exchange reactions, impacting cellular energy metabolism.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLOXYQKJPRPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586329 | |
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925607-95-0 | |
Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 925607-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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